molecular formula C10H11Cl2NO2 B7628177 2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]acetamide

2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]acetamide

Cat. No.: B7628177
M. Wt: 248.10 g/mol
InChI Key: ONUNCGLYXTWFKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-[(3-chloro-4-methoxyphenyl)methyl]acetamide is a chemical compound used in scientific research for its potential therapeutic properties. It belongs to the class of compounds known as benzamides and has been shown to exhibit a range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-Chloro-N-[(3-chloro-4-methoxyphenyl)methyl]acetamide is not fully understood. However, it is believed to act through the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been shown to modulate the activity of various neurotransmitters in the brain, such as dopamine and acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-N-[(3-chloro-4-methoxyphenyl)methyl]acetamide in lab experiments is its potential therapeutic properties. It has been shown to exhibit a range of biological activities, making it a promising candidate for the development of new drugs. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several potential future directions for research on 2-Chloro-N-[(3-chloro-4-methoxyphenyl)methyl]acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential. Finally, it may be of interest to investigate its potential use in combination with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-Chloro-N-[(3-chloro-4-methoxyphenyl)methyl]acetamide involves the reaction of 3-chloro-4-methoxybenzyl chloride with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using standard techniques such as column chromatography.

Scientific Research Applications

2-Chloro-N-[(3-chloro-4-methoxyphenyl)methyl]acetamide has been studied for its potential use in the treatment of various diseases. It has been shown to possess anti-inflammatory, analgesic, and antitumor properties. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-15-9-3-2-7(4-8(9)12)6-13-10(14)5-11/h2-4H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUNCGLYXTWFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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